Intravenous Potency Advantage: BMY-25368 vs. Ranitidine in Histamine-Stimulated Gastric Acid Secretion (Canine Model)
In a controlled preclinical study utilizing the Heidenhain pouch dog model, BMY-25368 demonstrated substantially greater potency than ranitidine in inhibiting histamine-stimulated gastric acid secretion following bolus intravenous administration. The study quantified that BMY-25368 was nine times more potent than ranitidine under these experimental conditions [1]. This potency differential provides a clear, quantifiable basis for selecting BMY-25368 over ranitidine in intravenous dosing regimens where achieving maximal antisecretory effect with minimal compound mass is a priority.
| Evidence Dimension | Intravenous potency (relative inhibition of histamine-stimulated gastric acid secretion) |
|---|---|
| Target Compound Data | 9x potency relative to ranitidine |
| Comparator Or Baseline | Ranitidine (baseline potency = 1x) |
| Quantified Difference | 9-fold greater potency |
| Conditions | Heidenhain pouch dog model; histamine-stimulated gastric secretion; bolus intravenous administration |
Why This Matters
This ninefold intravenous potency advantage directly informs dose selection in preclinical studies, allowing for lower mass dosing to achieve equivalent antisecretory effects, which is critical for studies where minimizing compound exposure is desired or where solubility/formulation volume constraints exist.
- [1] Cavanagh, R.L.; Buyniski, J.P. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog. Aliment Pharmacol Ther. 1989 Jun;3(3):299-313. doi: 10.1111/j.1365-2036.1989.tb00217.x. PMID: 2577694. View Source
